![molecular formula C4H10N2 B111639 [(E)-2-アミノエテニル]ジメチルアミン CAS No. 1314992-35-2](/img/structure/B111639.png)

[(E)-2-アミノエテニル]ジメチルアミン

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

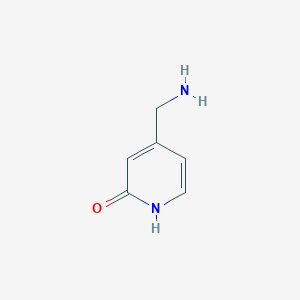

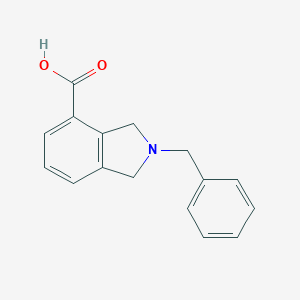

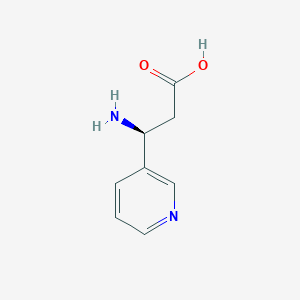

[(E)-2-Aminoethenyl]dimethylamine is a chemical compound with the molecular formula C4H10N2. It is a type of amine, which are organic compounds and functional groups that contain a basic nitrogen atom with a lone pair .

Synthesis Analysis

The synthesis of amines, such as [(E)-2-Aminoethenyl]dimethylamine, can be achieved through various methods. One common method involves the reaction of alcohols and ammonia at elevated temperatures and high pressure .Molecular Structure Analysis

The molecular structure of [(E)-2-Aminoethenyl]dimethylamine consists of a nitrogen atom with two methyl substituents and one hydrogen . Dimethylamine is a weak base and the pKa of the ammonium CH3-NH+2-CH3 is 10.73, a value above methylamine (10.64) and trimethylamine (9.79) .Chemical Reactions Analysis

Dimethylamine, a component of [(E)-2-Aminoethenyl]dimethylamine, undergoes various chemical reactions. For instance, it can participate in nucleophilic substitution or base-catalyzed elimination reactions . It can also react with acids to form salts .Physical And Chemical Properties Analysis

Amines, including [(E)-2-Aminoethenyl]dimethylamine, have unique physical properties such as solubility and boiling points . They are also known for their distinctive odors, with simple amines smelling very much like ammonia .科学的研究の応用

複素環式化合物と非環状系の合成

“[(E)-2-アミノエテニル]ジメチルアミン”などのN,N-ジアルキルアミドは、様々な方法で異なる官能基を生成するために使用できる汎用性の高い合成子です . それらは、合成有機化学において多目的試薬として応用されています . それらは、複素環式化合物の合成と非環状系の官能化に使用されています .

アミノ化

“[(E)-2-アミノエテニル]ジメチルアミン”は、分子にアミノ基を導入するプロセスであるアミノ化(R-NMe2)に使用できます .

ホルミル化

この化合物は、分子にホルミル基を導入する化学プロセスであるホルミル化(R-CHO)にも使用できます .

メチレン基の生成

“[(E)-2-アミノエテニル]ジメチルアミン”は、2つの水素原子に結合した炭素原子からなる官能基であるメチレン基(R-CH2)を生成するために使用できます .

シアノ化

この化合物は、分子にシアノ基を導入するプロセスであるシアノ化(R-CN)に使用できます .

アミドアルキル化

“[(E)-2-アミノエテニル]ジメチルアミン”は、分子にアミドアルキル基を導入するプロセスであるアミドアルキル化(-R)に使用できます .

作用機序

Target of Action

The primary target of [(E)-2-Aminoethenyl]dimethylamine is believed to be the H1 histamine receptors in the vestibular system . These receptors play a crucial role in maintaining balance and regulating physiological responses to motion.

Mode of Action

[(E)-2-Aminoethenyl]dimethylamine interacts with its targets through a process of antagonism . This means that the compound binds to the H1 histamine receptors, thereby preventing histamine from exerting its effects. This interaction results in a reduction of disturbances to equilibrium .

Biochemical Pathways

The compound’s interaction with H1 histamine receptors affects the histaminergic pathways . These pathways are involved in various physiological processes, including the regulation of sleep, appetite, and cognitive functions. The antagonism of H1 receptors by [(E)-2-Aminoethenyl]dimethylamine can lead to changes in these processes.

Pharmacokinetics

Similar compounds are known to be rapidly absorbed and distributed throughout the body, metabolized by the liver, and excreted in the urine . These properties can significantly impact the bioavailability of the compound, determining how much of the administered dose reaches the target site of action.

Result of Action

The molecular and cellular effects of [(E)-2-Aminoethenyl]dimethylamine’s action primarily involve the reduction of histamine-mediated responses . By blocking the H1 histamine receptors, the compound can help alleviate symptoms associated with excessive histamine activity, such as allergies or motion sickness.

将来の方向性

Research on amines, including [(E)-2-Aminoethenyl]dimethylamine, continues to evolve. For instance, recent studies have highlighted the role of dimethylamine in stabilizing iodic acid particles, which has implications for understanding marine new particle formation . Another area of interest is the role of glutamine, an amino acid, in cell metabolism, which could have implications for understanding diseases like cancer .

特性

IUPAC Name |

(E)-N',N'-dimethylethene-1,2-diamine |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H10N2/c1-6(2)4-3-5/h3-4H,5H2,1-2H3/b4-3+ |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZOKQZNQOBOLHCA-ONEGZZNKSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)C=CN |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CN(C)/C=C/N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H10N2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

86.14 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![(R)-1-[3,5-Bis(trifluoromethyl)phenyl]ethylamine](/img/structure/B111574.png)

![Tetrazolo[1,5-a]quinoxalin-4-amine](/img/structure/B111611.png)